Methyl 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-5-carboxylate

Description

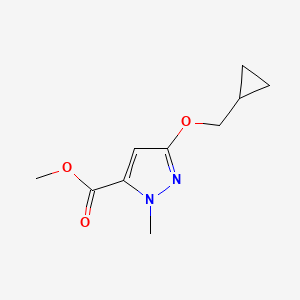

Methyl 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based ester compound characterized by a cyclopropylmethoxy substituent at the 3-position and a methyl ester group at the 5-position of the pyrazole ring. This compound is structurally related to intermediates used in the synthesis of bioactive molecules, particularly in medicinal chemistry and agrochemical research.

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl 5-(cyclopropylmethoxy)-2-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C10H14N2O3/c1-12-8(10(13)14-2)5-9(11-12)15-6-7-3-4-7/h5,7H,3-4,6H2,1-2H3 |

InChI Key |

RGJVVYXQFAPUTE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)OCC2CC2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-5-carboxylate with structurally analogous pyrazole carboxylates, emphasizing substituent effects, synthetic routes, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Lipophilicity and Solubility

- The cyclopropylmethoxy group in the target compound likely increases steric hindrance compared to smaller substituents (e.g., methoxy or ethyl groups), reducing solubility in polar solvents but enhancing metabolic stability .

- Compounds with sulfamoyl (e.g., ) or chlorophenyl groups (e.g., ) exhibit higher polarity, making them more suitable for aqueous-phase reactions or targeting polar biological interfaces.

Synthetic Accessibility

- The target compound shares synthetic pathways with benzofuran carboxylates, such as Pd-catalyzed cross-coupling (e.g., Pd(OAc)₂ with K₂CO₃ in DMF) .

- Microwave-assisted synthesis (e.g., 100°C for 1 hour in DCM/MeOH/HCl) is a common method for similar dihydrobenzofuran derivatives, suggesting scalability for the target compound .

Functional Group Reactivity Methyl esters (as in the target compound) are hydrolytically more stable than ethyl esters (e.g., ), but less reactive toward nucleophilic substitution compared to sulfamoyl or cyano groups (e.g., ). The cyclopropylmethoxy group may resist oxidative metabolism better than benzyloxy analogs (e.g., ), a critical factor in drug design.

Biological and Industrial Relevance

- Chlorophenyl-substituted pyrazoles (e.g., ) are prevalent in kinase inhibitors, whereas sulfamoyl derivatives (e.g., ) are explored for antimicrobial activity.

- The target compound’s cyclopropane moiety aligns with agrochemical intermediates (e.g., ), where steric protection against enzymatic degradation is advantageous.

Research Findings and Data

- Spectral Data : For analogs like (2RS,3SR)-methyl 3-(3,5-bis(cyclopropylmethoxy)phenyl)-6-(cyclopropylmethoxy)-2-(4-(cyclopropylmethoxy)phenyl)-2,3-dihydrobenzofuran-4-carboxylate, EI MS data ([M+H]⁺ calcd 611.30; found 611.05) confirm the reliability of mass spectrometry for verifying similar structures .

- Crystallography : Weak C–H···O interactions and Cl···N contacts (3.046 Å) in related pyrazoles (e.g., ) highlight packing behaviors that influence solubility and melting points.

Biological Activity

Methyl 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article compiles detailed research findings, case studies, and data tables that highlight the compound's pharmacological properties.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 208.22 g/mol

CAS Number: 2246373-43-1

The structure of this compound features a pyrazole ring substituted with a cyclopropylmethoxy group and a methyl ester at the 5-position. This unique configuration may contribute to its biological activities.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various pharmacological effects, including:

- Antitumor Activity: Pyrazoles have been shown to inhibit several cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects: These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and asthma.

- Antimicrobial Properties: Pyrazole derivatives have demonstrated activity against various bacterial and fungal strains.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. Research suggests that such compounds can inhibit key enzymes or receptors involved in disease processes. For instance, pyrazoles have been noted to affect pathways related to:

- Kinase Inhibition: Targeting kinases involved in cancer proliferation.

- Cytokine Modulation: Reducing pro-inflammatory cytokines in immune responses.

Antitumor Activity

A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazoles exhibited significant cytotoxicity, particularly when combined with conventional chemotherapeutics like doxorubicin. The combination therapy showed enhanced efficacy in inhibiting cell growth and inducing apoptosis, especially in the more aggressive MDA-MB-231 cells .

Anti-inflammatory Properties

In an investigation of anti-inflammatory effects, this compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in murine models. The compound demonstrated a dose-dependent reduction in neutrophil infiltration, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Efficacy

Another study assessed the antimicrobial activity of several pyrazole derivatives against common pathogens. This compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.